Diphenyl phosphate dihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

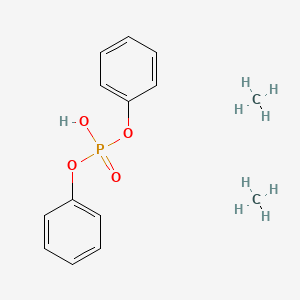

Diphenyl phosphate dihydrate is an organophosphate compound with the chemical formula (C₆H₅O)₂P(O)OH·2H₂O. It is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. This compound is used in various applications, including as a pharmaceutical intermediate and a protective agent for hydroxyl groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl phosphate dihydrate can be synthesized through the reaction of phosphorus trichloride with phenol. The reaction typically involves the following steps:

Reaction of Phosphorus Trichloride with Phenol: Phosphorus trichloride reacts with phenol to form diphenyl phosphite.

Oxidation: Diphenyl phosphite is then oxidized to diphenyl phosphate.

Hydration: The final step involves the hydration of diphenyl phosphate to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Diphenyl phosphate dihydrate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form diphenyl phosphate.

Substitution: It can undergo substitution reactions where the phenyl groups are replaced by other functional groups.

Hydrolysis: It can be hydrolyzed to form phosphoric acid and phenol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.

Major Products

Oxidation: Diphenyl phosphate.

Substitution: Various substituted phosphates depending on the reagents used.

Hydrolysis: Phosphoric acid and phenol.

Scientific Research Applications

Diphenyl phosphate dihydrate is a chemical compound with various applications in scientific research and industrial processes. It is derived from diphenyl phosphate, an aryl phosphate ester .

Applications in Scientific Research

Diphenyl phosphate (DPHP), the base compound of this compound, is utilized in several scientific applications:

- Industrial Catalyst and Chemical Additive: DPHP serves as an industrial catalyst and a chemical additive .

- Metabolite of Flame Retardants: DPHP is a primary metabolite of flame retardant aryl phosphate esters (APEs), including triphenyl phosphate (TPHP) .

- Embryonic Development Studies: Research has explored DPHP-induced toxicity during embryonic development using zebrafish models. Studies have shown that DPHP exposure can lead to increased distance between the sinus venosus and bulbus arteriosus in zebrafish embryos .

- Enzyme Action Studies: Diphenyl phosphate has been used as a substrate in enzyme action studies .

Industrial Applications

Diphenyl phosphate and its derivatives have a range of industrial applications:

- Corrosion Inhibition: Diphenyl phosphate has been reported to retard the corrosion of steel sheets .

- Lubricating Oil Improvement: It can improve lubricating oil for steel-light metal bearings .

- Intermediate in Synthesis: Used in selective manufacturing of phosphoric acid diesters .

- Protective Agent: Acts as a protective agent for hydroxyl groups .

Environmental Considerations

Cresyl diphenyl phosphate, a related compound, has been evaluated for environmental risks. Studies on mixtures of isomers of cresyl diphenyl phosphate, along with triphenyl phosphate and dicresyl phenyl phosphates, have shown a water solubility of 2.6 mg/L, with preferential dissolution of the triphenyl phosphate component .

Toxicity Studies

Studies indicate that DPHP can induce toxicity during embryonic development . It has been shown to inhibit proliferation and induce apoptosis in mice testis and GC-2 cells, leading to decreased sperm quality .

Data Table: Properties and Applications

Mechanism of Action

The mechanism of action of diphenyl phosphate dihydrate involves its interaction with molecular targets and pathways. For example, it can inhibit the growth and energy metabolism of organisms such as zebrafish in a sex-specific manner. This inhibition is likely due to its interference with metabolic pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

Triphenyl phosphate: Another organophosphate used as a flame retardant and plasticizer.

2-Ethylhexyl diphenyl phosphate: Used as a plasticizer in polymers.

Phenylphosphonic acid: Used in various chemical syntheses.

Uniqueness

Diphenyl phosphate dihydrate is unique due to its specific applications in both industrial and research settings. Its ability to act as a catalyst and its role in biochemical studies set it apart from other similar compounds .

Properties

CAS No. |

10303-47-6 |

|---|---|

Molecular Formula |

C14H19O4P |

Molecular Weight |

282.27 g/mol |

IUPAC Name |

diphenyl hydrogen phosphate;methane |

InChI |

InChI=1S/C12H11O4P.2CH4/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;;/h1-10H,(H,13,14);2*1H4 |

InChI Key |

FGQWBIQFWQZRRS-UHFFFAOYSA-N |

Canonical SMILES |

C.C.C1=CC=C(C=C1)OP(=O)(O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.